molecular formula C8H9NO2S B12444373 Ethyl(E)-3-(thiazol-5-yl)acrylate

Ethyl(E)-3-(thiazol-5-yl)acrylate

Cat. No.: B12444373
M. Wt: 183.23 g/mol
InChI Key: ZHDWGLWIAHGRFQ-UHFFFAOYSA-N
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Description

Ethyl(E)-3-(thiazol-5-yl)acrylate is an organic compound featuring a thiazole ring and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(E)-3-(thiazol-5-yl)acrylate typically involves the reaction of thiazole derivatives with ethyl acrylate under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between thiazole and ethyl acrylate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl(E)-3-(thiazol-5-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Ethyl(E)-3-(thiazol-5-yl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl(E)-3-(thiazol-5-yl)acrylate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl(E)-3-(thiazol-5-yl)acrylate is unique due to its specific combination of the thiazole ring and acrylate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

ethyl 3-(1,3-thiazol-5-yl)prop-2-enoate

InChI

InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-9-6-12-7/h3-6H,2H2,1H3

InChI Key

ZHDWGLWIAHGRFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CN=CS1

Origin of Product

United States

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